molecular formula C19H21NO5 B15310597 2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid

2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid

Cat. No.: B15310597
M. Wt: 343.4 g/mol
InChI Key: RRIXASOOURNNQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid is an organic compound with the molecular formula C19H21NO5. This compound is characterized by its complex structure, which includes a phenylacetic acid core substituted with a 3-methylphenoxyethylcarbamoyl group and a methoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with phosgene to form 2-(3-methylphenoxy)ethyl chloroformate, which is subsequently reacted with 4-hydroxyphenylacetic acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of functional groups with new nucleophiles.

Scientific Research Applications

2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-({[2-(4-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid
  • 2-[4-({[2-(2-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid
  • 2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}ethoxy)phenyl]aceticacid

Uniqueness

2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

2-[4-[2-[2-(3-methylphenoxy)ethylamino]-2-oxoethoxy]phenyl]acetic acid

InChI

InChI=1S/C19H21NO5/c1-14-3-2-4-17(11-14)24-10-9-20-18(21)13-25-16-7-5-15(6-8-16)12-19(22)23/h2-8,11H,9-10,12-13H2,1H3,(H,20,21)(H,22,23)

InChI Key

RRIXASOOURNNQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCNC(=O)COC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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